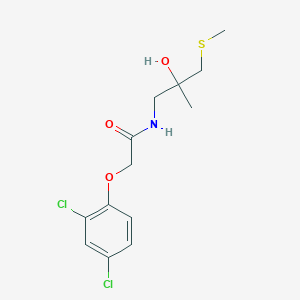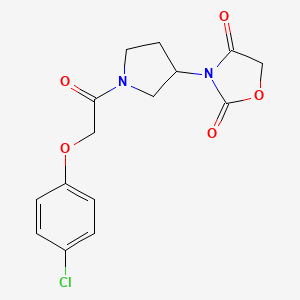
3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride” is a chemical compound with the molecular weight of 175.58 . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl amines, such as “3-(Trifluoromethyl)but-3-en-2-amine;hydrochloride”, has been achieved through a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The IUPAC name for this compound is 3-(trifluoromethyl)but-3-en-2-amine hydrochloride . The InChI code is 1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H .Chemical Reactions Analysis
The key intermediate in the reaction for the synthesis of trifluoromethyl amines is the thiocarbonyl fluoride formed in situ . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Influence in Pharmaceutical and Agrochemical Synthesis
The trifluoromethyl group significantly influences the properties of organic molecules, enhancing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials. Its ability to attract electron density and engage in unique hydrophilic/hydrophobic interactions makes it a critical component in the design of compounds. Palladium-catalyzed trifluoromethylation is a notable technique for adding trifluoromethyl groups to a broad range of aryl substrates, including those with functional groups like esters, amides, and ethers, crucial for late-stage modifications of advanced intermediates (Cho et al., 2010).
Asymmetric Synthesis and Chemical Discovery
The compound is involved in asymmetric synthesis, where the trifluoromethide ion generated in situ is added to alpha,beta-unsaturated N-tert-butanesulfinimines, resulting in the formation of chiral trifluoromethylated allylic amines. This highlights its role in creating enantiopure compounds, essential in various chemical industries, including pharmaceuticals (Prakash, Mandal & Olah, 2001).
Versatility in Organic Synthesis
N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine is a versatile reagent used for general asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical importance. Its structural novelty and pharmaceutical value are critical in nearly every sector of the chemical industry (Mei et al., 2016).
Applications in Polymeric Materials
Soluble fluoro-polyimides derived from specific aromatic diamines like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene represent another application area. These polyimides are synthesized by reacting the aromatic diamine with aromatic dianhydrides. The resulting products exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking their significance in material sciences (Xie et al., 2001).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethyl-containing agrochemicals have acquired ISO common names . Several trifluoromethyl derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .
Propriétés
IUPAC Name |
3-(trifluoromethyl)but-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLQUTHBAOOMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)
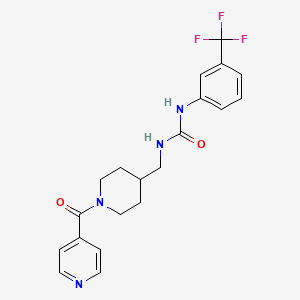
![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)
![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)

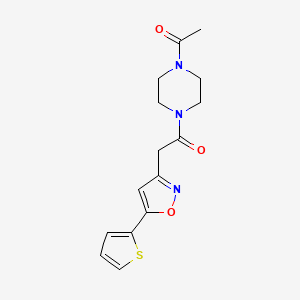
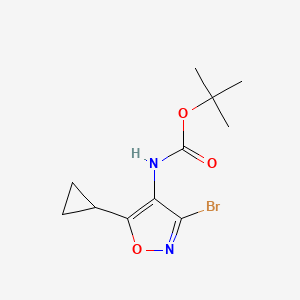

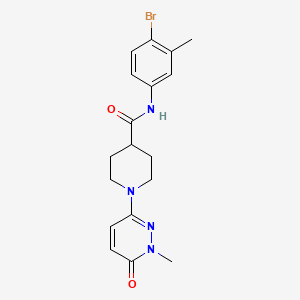
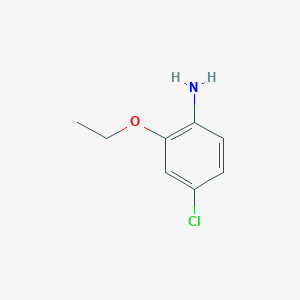
![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)
